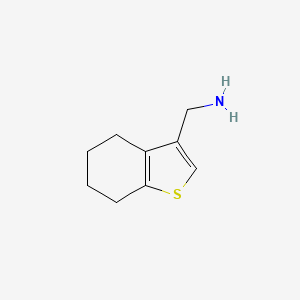

4,5,6,7-Tétrahydro-1-benzothiophène-3-ylméthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by a benzothiophene core with a tetrahydro configuration and a methanamine group attached to the third carbon of the benzothiophene ring.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases.

- Neurodegenerative Disorders : Similar compounds have been reported to exhibit neuroprotective effects. For instance, derivatives of tetrahydroisoquinoline analogs have demonstrated activity against neurodegenerative disorders.

- Anti-tubercular Activity : Research indicates that benzothiazole derivatives exhibit significant anti-tubercular properties. The mechanisms of action involve binding to specific proteins in Mycobacterium tuberculosis, suggesting that similar derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine could be explored for similar therapeutic effects .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules.

- Synthesis Pathways : Various synthetic methods have been developed to create derivatives of this compound. For example:

- The reaction of 4-nitrobenzaldehyde with (2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)phenyl-methanone yields new compounds with potential biological activities .

- A recent study detailed the synthesis of benzothiazole derivatives through various methods including Knoevenagel condensation and molecular hybridization techniques .

Material Science

In material science, compounds similar to 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine have been utilized for their anti-corrosive properties.

- Corrosion Inhibition : Azo dyes derived from related structures have been tested as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency increased with concentration, showcasing the potential for similar applications of tetrahydrobenzothiophene derivatives.

Case Study 1: Anti-Tubercular Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing several candidates with better inhibition than standard treatments . This suggests that further exploration of tetrahydrobenzothiophene derivatives could yield effective anti-tubercular agents.

Case Study 2: Corrosion Inhibition

Research on azo dyes derived from related structures demonstrated an inhibition efficiency of up to 83.81% at optimal concentrations when tested on mild steel in acidic solutions. This highlights the potential for tetrahydrobenzothiophene derivatives as effective corrosion inhibitors in industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine typically involves the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

Mécanisme D'action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, modulating their activity. The exact pathways depend on the specific application and the derivative used. Molecular docking studies have shown that certain derivatives can bind effectively to protein targets, influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the methanamine group but shares the benzothiophene core.

4,5,6,7-Tetrahydro-1,3-benzothiazole: Contains a sulfur and nitrogen in the ring, differing in structure and properties.

Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Another class of compounds with a tetrahydro configuration and potential biological activities.

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine (CAS Number: 924838-30-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₃NS

- Molar Mass : 167.27 g/mol

- Density : 1.147 g/cm³ (predicted)

- pKa : 9.62 (predicted)

- Storage Conditions : Room temperature

The biological activity of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound has shown promise as a modulator of nuclear receptors, particularly RORγt (Retinoic acid-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation.

Molecular Docking Studies

Molecular docking studies have indicated that derivatives of this compound can effectively bind to protein targets, influencing their function. For instance, certain derivatives have been shown to form hydrogen bonds with key amino acids in the RORγt binding pocket, enhancing their modulatory effects .

Antimicrobial Properties

Research has demonstrated that derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine exhibit antimicrobial activity against various pathogens. A study evaluating a series of substituted derivatives found that some compounds displayed significant activity against bacterial strains .

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2m | E. coli | 15 µg/mL |

| 2a | S. aureus | 10 µg/mL |

| 2d | P. aeruginosa | 20 µg/mL |

Cytotoxicity and Antioxidant Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. Additionally, antioxidant assays suggest that these compounds may scavenge free radicals effectively .

Case Studies

- In Vitro Characterization : A recent study focused on the synthesis and characterization of various derivatives of 4,5,6,7-tetrahydro-benzothiophene and their biological activities revealed promising results in modulating histone acetylation pathways . The findings highlighted the potential for these compounds to influence epigenetic regulation in cancer cells.

- RORγt Modulation : Another significant study utilized molecular docking and simulation techniques to assess the binding affinity of tetrahydro-benzothiophene derivatives to RORγt. The study concluded that specific substitutions at key positions on the benzothiophene ring could enhance binding efficiency and biological activity .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGQTXKDNSURFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.